4-Fluoro-3-methoxymandelic acid
Description
Significance of Fluorine Substitution in Aromatic Hydroxy Acids for Advanced Chemical Research
The substitution of a hydrogen atom with fluorine on an aromatic ring of a hydroxy acid can profoundly alter its physicochemical properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. orgsyn.org In the context of aromatic hydroxy acids, a fluorine substituent can enhance the acidity of the carboxylic acid and hydroxyl groups through its strong electron-withdrawing inductive effect. This modification can be critical in tuning the molecule's behavior in biological systems or as a catalyst. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a potential drug candidate. wikipedia.org This increased metabolic stability is a highly desirable trait in drug discovery. researchgate.net
Historical Context of Mandelic Acid Analog Research
Mandelic acid, an aromatic alpha-hydroxy acid, was first isolated in 1831 from the hydrolysis of amygdalin, a component of bitter almonds. nih.govacs.org Its simple structure and chiral nature have made it a versatile building block in organic synthesis for over a century. Research into its analogs has been extensive, driven by the desire to create derivatives with tailored properties. rsc.orgnih.gov Early research focused on its antibacterial properties. acs.org In more recent times, the focus has shifted towards its use as a chiral resolving agent and as a precursor for the synthesis of more complex molecules, including pharmaceuticals. The development of synthetic methodologies to access a wide array of substituted mandelic acids has been a continuous area of investigation, employing various catalytic and biocatalytic approaches. rsc.org
Rationale for Investigating 4-Fluoro-3-methoxymandelic Acid: A Research Perspective
The specific substitution pattern of 4-fluoro-3-methoxymandelic acid provides a compelling rationale for its investigation. The methoxy (B1213986) group at the 3-position and the fluorine atom at the 4-position on the phenyl ring create a unique electronic environment. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom can lead to interesting and potentially useful properties. From a medicinal chemistry standpoint, this substitution pattern could modulate receptor binding affinity and selectivity. In synthetic chemistry, this compound could serve as a valuable intermediate for the preparation of more complex fluorinated molecules. The presence of three distinct functional groups—carboxylic acid, alcohol, and the substituted phenyl ring—offers multiple points for further chemical modification.
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
RQLBYQAWBBRAIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 3 Methoxymandelic Acid
Retrosynthetic Analysis and Proposed Synthetic Routes
A retrosynthetic analysis of 4-Fluoro-3-methoxymandelic acid reveals several logical disconnections. The primary disconnection is at the C-C bond between the aromatic ring and the α-carbon, or at the C-C bond of the carboxylic acid side chain. Another key strategic consideration is whether to begin with a pre-fluorinated aromatic ring or to introduce the fluorine atom onto the aromatic scaffold at a later stage.
This approach utilizes commercially available or readily synthesized fluoroaromatic compounds as starting materials. The core 4-fluoro-3-methoxyphenyl unit is maintained throughout the synthesis, while the α-hydroxy acid side chain is constructed upon it.
One common strategy for synthesizing mandelic acid derivatives is the condensation of a phenol (B47542) with glyoxylic acid under alkaline conditions. This method has been successfully employed for the synthesis of DL-4-Hydroxy-3-methoxymandelic acid (VMA) from guaiacol. nih.govnih.gov An analogous route to the target compound would start from 4-fluoro-3-methoxyphenol (B40349), reacting it with glyoxylic acid in an alkaline medium. The phenoxide ion of 4-fluoro-3-methoxyphenol would attack the glyoxylic acid, followed by workup to yield the desired product.
An alternative and classic route starts from the corresponding benzaldehyde. For the target molecule, this would involve using 4-fluoro-3-methoxybenzaldehyde (B144112) as the precursor. The synthesis proceeds via a two-step sequence:
Cyanohydrin Formation: The aldehyde reacts with a cyanide source, typically sodium cyanide (NaCN) or hydrogen cyanide (HCN), to form the corresponding cyanohydrin, 2-(4-fluoro-3-methoxyphenyl)-2-hydroxyacetonitrile.
Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in 4-fluoro-3-methoxymandelic acid. This route is analogous to early, lower-yield syntheses of VMA from vanillin. nih.govnist.gov
These strategies involve the introduction of the fluorine atom onto a pre-existing mandelic acid derivative. This is often referred to as a "late-stage fluorination" approach, which can be advantageous in preparing fluorinated analogues of known compounds. The key challenge is achieving regioselectivity, placing the fluorine atom specifically at the C-4 position of the benzene (B151609) ring.
The starting material for such a route could be 4-hydroxy-3-methoxymandelic acid or its ester derivative. The hydroxyl group at C-4 is a strong ortho-, para-director, but since the para position is blocked, it would direct incoming electrophiles to the ortho positions (C-3 and C-5). To achieve fluorination at the desired C-4 position, one would need to start with a precursor like 3-methoxymandelic acid and perform an electrophilic aromatic substitution.
A powerful reagent for such transformations is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. researchgate.net This reagent is an electrophilic "F+" source. The reaction mechanism is believed to proceed via a single electron transfer (SET) from the electron-rich aromatic ring to the Selectfluor reagent. rsc.org The methoxy (B1213986) group on the ring is an activating group that would direct the fluorination.
Enzymatic fluorination represents a green chemistry alternative. S-adenosylmethionine (SAM)-dependent fluorinases are enzymes capable of selective C-F bond formation. rsc.org While their substrate scope is a subject of ongoing research, engineered fluorinases could potentially be developed to selectively fluorinate a suitable precursor to the target molecule. rsc.org
Since 4-fluoro-3-methoxymandelic acid contains a stereocenter, producing a single enantiomer is often a goal for pharmaceutical applications. This can be achieved through several methods:
Chiral Resolution: A racemic mixture of the acid, synthesized by one of the methods above, can be resolved. This is typically done by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The diastereomers, having different physical properties, can then be separated by crystallization, followed by acidification to recover the pure enantiomer of the acid.
Asymmetric Synthesis: This approach builds the chiral center in a controlled manner. A plausible strategy is the asymmetric reduction of a prochiral ketone precursor, such as an ester of 4-fluoro-3-methoxyphenylglyoxylic acid. This reduction can be carried out using a chiral reducing agent or, more commonly, a catalytic amount of a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex, under hydrogenation conditions.
Chiral Pool Synthesis: This involves starting with a readily available chiral molecule. For instance, a strategy could be adapted from syntheses that use chiral auxiliaries, such as an N-acyl-2-oxazolidinone, to direct stereoselective reactions. researchgate.net
Development and Optimization of Reaction Conditions
Optimizing reaction conditions is critical for maximizing yield, purity, and, where applicable, enantioselectivity.
The formation of an aryl-fluorine bond is a challenging transformation due to the high bond energy of C-F bonds. mdpi.com Transition metal-catalyzed fluorination has become a key area of research. Palladium-catalyzed nucleophilic fluorination is a prominent method for forming C(sp²)–F bonds. nih.govresearchgate.net
The general catalytic cycle involves:
Oxidative Addition: A Pd(0) complex reacts with an aryl halide or triflate (e.g., 4-bromo-1-fluoro-2-methoxybenzene derivative) to form an arylpalladium(II) complex.
Fluoride (B91410) Exchange: The halide or triflate on the palladium center is exchanged for a fluoride ion from a fluoride source (e.g., CsF, AgF).
Reductive Elimination: The aryl group and the fluoride ligand are eliminated from the palladium center, forming the C-F bond and regenerating the Pd(0) catalyst. nih.gov
The success of these reactions is highly dependent on the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos, are often essential to promote the difficult C-F reductive elimination step. nih.govresearchgate.net Nickel complexes have also been shown to be effective catalysts for coupling reactions involving fluoro-aromatics. mdpi.com
| Catalyst System | Precursor Type | Fluoride Source | Key Features |
| Pd(0) / BrettPhos | Aryl Triflate/Halide | CsF | Effective for nucleophilic aromatic fluorination; bulky ligand is crucial. nih.govresearchgate.net |
| Ni(II) / DPPE | Aryl Fluoride | Grignard Reagent | Used for defluorocoupling reactions, not direct fluorination. mdpi.com |
| Selectfluor® | Electron-rich Arene | N/A (Electrophilic) | Metal-free electrophilic fluorination; works well for activated rings. researchgate.netrsc.org |
This table provides an interactive summary of catalytic systems relevant to C-F bond formation.
Achieving a high degree of stereochemical control is paramount in enantioselective synthesis. In the context of producing a single enantiomer of 4-fluoro-3-methoxymandelic acid, optimizing the parameters of an asymmetric reaction is key.
Consider the asymmetric hydrogenation of a 4-fluoro-3-methoxyphenylglyoxylate ester. The enantiomeric excess (e.e.) of the product is influenced by several factors:
Catalyst Structure: The choice of the chiral ligand (e.g., different BINAP derivatives) is the most critical factor. The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer.
Solvent: The solvent can influence the catalyst's activity and selectivity.
Temperature and Pressure: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. Hydrogen pressure can also affect the reaction rate and selectivity.
A study on a related aldol (B89426) reaction highlighted the importance of the choice of metal enolate and reaction temperature to control the diastereoselectivity, which is a similar principle for controlling stereochemistry. researchgate.net Careful screening and optimization of these parameters are necessary to achieve high e.e. values, often exceeding 95%.
Optimization of Reaction Yields and Purity
The optimization of synthetic routes for 4-fluoro-3-methoxymandelic acid would logically focus on two key stages: the formation of the precursor, 4-fluoro-3-methoxybenzaldehyde, and its subsequent conversion to the final mandelic acid product. Drawing parallels from the synthesis of structurally similar compounds, such as 4-hydroxy-3-methoxymandelic acid (VMA), several parameters are critical for maximizing yield and purity. nist.govnih.gov
A plausible and common route to mandelic acids from benzaldehydes is the cyanohydrin reaction, followed by hydrolysis. In this process, 4-fluoro-3-methoxybenzaldehyde would be reacted with a cyanide source, such as sodium cyanide, to form the corresponding mandelonitrile (B1675950) intermediate. This is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield 4-fluoro-3-methoxymandelic acid. orgsyn.org
The optimization of this process would involve a systematic study of various reaction parameters. Key variables to investigate would include the reaction temperature, the molar ratio of reactants, the choice of solvent, and the catalyst. For instance, in related syntheses, the slow, controlled addition of reagents at low temperatures has been shown to significantly improve yields by minimizing side reactions. nist.govnih.gov
The purity of the final product is highly dependent on the successful removal of unreacted starting materials and byproducts from each step. Purification techniques such as recrystallization, column chromatography, and solvent extraction would be essential. The choice of solvent for these purification steps is also a critical parameter to optimize.
Below is an illustrative data table showcasing the types of parameters that would be systematically varied and the resulting data that would be collected to optimize the conversion of 4-fluoro-3-methoxybenzaldehyde to 4-fluoro-3-methoxymandelic acid.
Table 1: Illustrative Optimization Parameters for the Synthesis of 4-Fluoro-3-methoxymandelic Acid
| Experiment ID | Molar Ratio (Benzaldehyde:NaCN) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 1:1.1 | 0-5 | 4 | 75 | 90 |
| 2 | 1:1.2 | 0-5 | 4 | 80 | 92 |
| 3 | 1:1.2 | 20-25 | 4 | 70 | 85 |
| 4 | 1:1.2 | 0-5 | 8 | 82 | 93 |
Novel Synthetic Approaches and Innovations
Beyond traditional chemical synthesis, modern methodologies offer promising avenues for the production of 4-fluoro-3-methoxymandelic acid with potentially higher efficiency, selectivity, and sustainability.
One of the most significant innovations in mandelic acid synthesis is the use of biocatalysis. Enzymatic reactions can offer high enantioselectivity, which is particularly important for the synthesis of chiral molecules like mandelic acids. A bienzymatic cascade reaction using an oxynitrilase and a nitrilase could be a highly effective approach. researchgate.net In this scenario, an (R)- or (S)-selective oxynitrilase would catalyze the asymmetric addition of cyanide to 4-fluoro-3-methoxybenzaldehyde to produce a chiral mandelonitrile. Subsequently, a nitrilase would hydrolyze the nitrile group to the carboxylic acid, yielding an enantiomerically pure form of 4-fluoro-3-methoxymandelic acid. This approach is advantageous as it often proceeds under mild reaction conditions and can lead to very high enantiomeric excess.
Another area of innovation lies in the development of novel catalytic systems for the direct conversion of substituted benzenes to mandelic acids. For instance, methods involving the reaction of a substituted benzene, like 1-fluoro-2-methoxybenzene, with glyoxylic acid in the presence of a strong acid catalyst have been reported for analogous compounds. google.comgoogle.com Research into new catalysts, such as solid acid catalysts or phase-transfer catalysts, could lead to more efficient and easily separable systems, thereby simplifying the purification process and reducing waste.
Furthermore, advancements in flow chemistry could be applied to the synthesis of 4-fluoro-3-methoxymandelic acid. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety, particularly for reactions involving hazardous reagents like cyanide.
The exploration of these novel approaches could lead to more economical and environmentally friendly manufacturing processes for 4-fluoro-3-methoxymandelic acid and its derivatives.
Advanced Analytical Methodologies for 4 Fluoro 3 Methoxymandelic Acid
Chromatographic Separation Techniques
Chromatography stands as the premier methodology for the analytical assessment of 4-Fluoro-3-methoxymandelic acid. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often requiring specific strategies to achieve optimal separation and detection.
High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis and Quantification
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like 4-Fluoro-3-methoxymandelic acid. Its application spans from simple quantification to complex chiral separations.
The separation of enantiomers (mirror-image isomers) is a significant challenge in pharmaceutical and chemical analysis. For mandelic acid and its derivatives, this is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs are particularly effective due to their broad recognition capabilities. windows.net
Research on mandelic acid derivatives has demonstrated successful baseline separation using specific CSPs. For instance, a CHIRALPAK® IC column, which is a cellulose-based CSP, has been effective in resolving the enantiomers of related compounds like 4-methoxymandelic acid. nih.gov Similarly, cyclodextrin-based columns, such as Cyclobond I 2000 (a β-cyclodextrin bonded phase), have been used to achieve complete resolution of tetralin compounds, which share structural motifs with mandelic acid derivatives. researchgate.net The choice of CSP is crucial, as the chiral recognition mechanism, often involving hydrogen bonding, dictates the separation efficiency. windows.net The thermodynamic study of such separations often reveals them to be enthalpically driven processes. nih.gov
Interactive Table: Chiral Stationary Phases for Mandelic Acid Derivatives
| Chiral Stationary Phase (CSP) | Base Material | Example Application | Achieved Resolution (Rs) |
|---|---|---|---|
| CHIRALPAK® IC | Cellulose (B213188) Derivative | 4-methoxymandelic acid | 2.14 nih.gov |
| Cyclobond I 2000 | β-Cyclodextrin | Tetrahydronaphthalenic Derivatives | Baseline Separation researchgate.net |
| Chiral-AGP | α1-acid glycoprotein | Verapamil (related structure) | Successful Enantioseparation nih.gov |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Acidic Pharmaceutical Racemates | Variable, method dependent windows.net |
The mobile phase composition is a critical parameter in HPLC that significantly influences retention time, resolution, and peak shape. For acidic compounds like 4-Fluoro-3-methoxymandelic acid, controlling the pH of the mobile phase is essential. chromatographyonline.com A common strategy in reversed-phase HPLC is to set the pH well away from the analyte's pKa to ensure it is in a single ionic form, which imparts robustness to the method. chromatographyonline.comchromatographyonline.com
The addition of acidic modifiers is a frequent practice. Using 0.1% trifluoroacetic acid (TFA) or formic acid helps to maintain a low pH, which is also compatible with mass spectrometry (LC-MS) detection. chromatographyonline.comchromatographyonline.com The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and its gradient can be optimized to alter selectivity and achieve the desired separation. nih.gov For instance, in the separation of mandelic acid derivatives on a CHIRALPAK® IC column, a mobile phase of n-hexane with isopropanol (B130326) or ethanol (B145695) as a polarity modifier and 0.1% TFA as an additive was utilized. nih.gov
Derivatization in HPLC involves chemically modifying the analyte to improve its chromatographic properties or detectability. nih.gov For a compound like 4-Fluoro-3-methoxymandelic acid, which possesses hydroxyl (–OH) and carboxylic acid (–COOH) groups, derivatization can be used to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection, respectively. nih.gov
Strategies often involve targeting these functional groups. For example, acyl chlorides can be used to derivatize hydroxyl groups. nih.gov Another approach is carbodiimide-mediated condensation, which allows for the derivatization of the carboxylic acid group with an amine-containing reagent, a method suitable for aqueous samples. nih.gov This not only enhances sensitivity but can also improve the separation of isomers. nih.gov
Gas Chromatography (GC) Methodologies for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gcms.cz Since 4-Fluoro-3-methoxymandelic acid is a non-volatile polar compound, it cannot be directly analyzed by GC. It must first be converted into a thermally stable, volatile derivative. nih.govjfda-online.com This derivatization process reduces the polarity and improves the peak shape and resolution. nih.govjfda-online.com
The most common derivatization methods for compounds containing hydroxyl and carboxylic acid groups are silylation and acylation. gcms.cz These reactions replace the active hydrogen atoms on the functional groups with a less polar, non-acidic group.
Silylation: This is a widely used method where a silylating reagent, such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), replaces the active protons on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov A typical protocol might involve methoximation (using methoxyamine in pyridine) to protect any ketone or aldehyde groups, followed by silylation with MSTFA. nih.gov This two-step process ensures the formation of stable, volatile derivatives suitable for GC-MS analysis. nih.gov
Acylation: This method involves reacting the analyte with an acylating agent, often a perfluorinated anhydride (B1165640) like pentafluoropropionic anhydride. jfda-online.com This converts alcohols, phenols, and amines into their corresponding fluoroacyl derivatives, which are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). jfda-online.com The reaction often requires a solvent like pyridine (B92270) to act as a catalyst and accept the acid byproduct formed during the reaction. gcms.cz
Interactive Table: Common Derivatization Reagents for GC Analysis
| Derivatization Method | Reagent Example | Target Functional Groups | Resulting Derivative |
|---|---|---|---|
| Silylation | N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) nih.gov | -OH, -COOH | Trimethylsilyl (TMS) ether/ester nih.gov |
| Acylation | Pentafluoropropionic Anhydride (PFPA) jfda-online.com | -OH, -COOH, -NH2 | Perfluoroacyl ester/amide jfda-online.com |
| Alkylation/Esterification | Alcohols (e.g., Methanol) with catalyst gcms.cz | -COOH | Alkyl (e.g., Methyl) ester gcms.cz |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing intricate details about their atomic and electronic architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. nih.gov It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Fluoro-3-methoxymandelic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural profile.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The analysis of 4-Fluoro-3-methoxymandelic acid would reveal distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Data for 4-Fluoro-3-methoxymandelic acid
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |
| Aromatic-H | 6.8 - 7.2 | Multiplet (m) | H-H, H-F |
| α-CH | ~5.1 | Singlet (s) or Doublet (d) | H-F (if coupling occurs) |
| Methoxy (B1213986) (-OCH₃) | ~3.9 | Singlet (s) | None |
| Hydroxyl (-OH) | Variable (Broad Singlet) | Broad Singlet (br s) | None |
| Carboxylic Acid (-COOH) | Variable (Broad Singlet) | Broad Singlet (br s) | None |
Note: The table presents expected values based on the chemical structure and typical ranges for similar functional groups.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. Due to the presence of the fluorine atom, carbon signals, particularly for the aromatic ring, will exhibit splitting patterns known as C-F coupling, which is invaluable for assigning the substitution pattern.
Expected ¹³C NMR Data for 4-Fluoro-3-methoxymandelic acid
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| Carboxylic Acid (-COOH) | 170 - 180 | Low |
| C-F (Aromatic) | 150 - 155 | Large (¹JCF) |
| C-OCH₃ (Aromatic) | 145 - 150 | Moderate (²JCF) |
| α-CH(OH) | 70 - 75 | Low (⁴JCF) |
| Methoxy (-OCH₃) | ~56 | None |
| Aromatic CH | 110 - 130 | Moderate to Low |
| Aromatic C (quaternary) | 125 - 140 | Moderate to Low |
Note: The table presents expected values. The exact chemical shifts and coupling constants would be determined experimentally.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. nih.gov Its key advantages include 100% natural abundance of the ¹⁹F nucleus, a wide range of chemical shifts that enhances signal separation, and the absence of background signals in most biological and environmental samples. rsc.org These features make ¹⁹F NMR an ideal tool for identifying and quantifying fluorinated molecules even in complex mixtures. rsc.orgazom.com
For 4-Fluoro-3-methoxymandelic acid, a ¹⁹F NMR spectrum would show a single primary resonance for the fluorine atom attached to the aromatic ring. The precise chemical shift of this signal is highly sensitive to the electronic environment, providing confirmation of the substitution pattern. Furthermore, the signal would likely appear as a multiplet due to coupling with nearby protons on the aromatic ring, offering additional structural verification. azom.com This technique is particularly valuable in metabolic studies to track the fate of fluorinated drugs and xenobiotics. nih.govnih.gov
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the parent ion. A method for the mass fragmentographic determination of the related compound, 4-hydroxy-3-methoxy mandelic acid, has been established, demonstrating the utility of MS for this class of molecules. nih.gov
In the analysis of 4-Fluoro-3-methoxymandelic acid, the mass spectrum would display a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the compound's molecular weight. The molecule would also undergo predictable fragmentation, providing structural clues.
Expected Key Fragment Ions in Mass Spectrometry of 4-Fluoro-3-methoxymandelic acid
| m/z Value | Proposed Fragment | Description |
| 202 | [M]⁺ | Molecular Ion |
| 184 | [M-H₂O]⁺ | Loss of a water molecule |
| 157 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 139 | [C₇H₆FO₂]⁺ | Fragment from cleavage of the alpha-carbon bond |
Note: This table shows theoretical m/z values for the primary isotope of the positive ion. The exact fragmentation pattern would be confirmed by experimental analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. thno.org While standard MS might identify a nominal mass of 202 for 4-Fluoro-3-methoxymandelic acid, HRMS could measure its monoisotopic mass as approximately 202.0430 Da. This exact mass distinguishes it from any other combination of atoms that might also have a nominal mass of 202, thereby providing definitive confirmation of its chemical formula (C₉H₉FO₅).
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. nih.govnih.gov Each functional group vibrates at a characteristic frequency, and these vibrations can be detected as absorption bands in an FTIR spectrum or as scattered light in a Raman spectrum.
For 4-Fluoro-3-methoxymandelic acid, these techniques can confirm the presence of key structural features. The analysis involves assigning observed spectral bands to specific molecular vibrations, often aided by computational density functional theory (DFT) calculations for accuracy. nih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for 4-Fluoro-3-methoxymandelic Acid
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic/Methoxy) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |
| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |
| C-O (Methoxy/Alcohol) | Stretching | 1260 - 1000 |
Note: The expected wavenumber ranges are based on general values for these functional groups in similar chemical environments.
UV-Visible Spectroscopy for Electronic Structure Insights
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the compound. sharif.edu
For 4-Fluoro-3-methoxymandelic acid, the primary chromophore is the substituted benzene (B151609) ring. The absorption bands observed in the UV region are typically due to π → π* transitions of the electrons within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the ring (fluoro, methoxy, and mandelic acid groups). Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to theoretically predict and interpret the electronic transitions responsible for the observed UV-Vis spectrum. scielo.org.zaresearchgate.net
Table 3: Predicted Electronic Transitions for 4-Fluoro-3-methoxymandelic Acid
| Transition Type | Involved Orbitals | Predicted Absorption Region |
|---|---|---|
| π → π* | HOMO → LUMO | ~270-290 nm |
Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. The predicted absorption regions are estimates based on similar aromatic compounds.
Advanced Hyphenated Techniques in Research Analytics
Hyphenated techniques, which combine two or more analytical methods, are essential for the analysis of compounds in complex mixtures, offering enhanced separation power and detection specificity.
LC-MS/MS for Comprehensive Analysis of Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.gov This method is ideally suited for the analysis of 4-Fluoro-3-methoxymandelic acid in complex biological matrices such as plasma, urine, or tissue extracts. acgpubs.org
In this technique, the sample is first injected into the HPLC system, where 4-Fluoro-3-methoxymandelic acid is separated from other matrix components based on its physicochemical properties. The separated analyte then flows directly into the mass spectrometer. Using modes like Selected Reaction Monitoring (SRM), the instrument is set to detect a specific precursor-to-product ion transition, providing a very high degree of selectivity and sensitivity for quantification. nih.gov Different LC-MS/MS platforms, such as triple quadrupole (QqQ) or quadrupole-linear ion trap (QqLIT) systems, offer varying levels of sensitivity and performance, but all provide robust and reliable data for research purposes. nih.gov
GC-MS for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comnih.gov Direct analysis of 4-Fluoro-3-methoxymandelic acid by GC-MS is not feasible due to its low volatility and high polarity, which are attributed to the carboxylic acid and hydroxyl functional groups.
To make the compound suitable for GC analysis, a chemical derivatization step is required. This process converts the polar -COOH and -OH groups into more volatile and thermally stable derivatives, for example, by reacting them with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (TMS) derivative is sufficiently volatile to pass through the GC column. Once separated by the GC, the derivatized compound enters the mass spectrometer, where it is identified based on its characteristic mass spectrum and retention time. mdpi.com This approach allows for the profiling of 4-Fluoro-3-methoxymandelic acid alongside other derivatized compounds in a sample. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies of 4 Fluoro 3 Methoxymandelic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and reactive nature of 4-Fluoro-3-methoxymandelic acid. These calculations provide a detailed picture of electron distribution and orbital energies.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tci-thaijo.org By applying DFT, researchers can determine key parameters that describe the stability and reactivity of 4-Fluoro-3-methoxymandelic acid. Functionals such as B3LYP and B3PW91, often paired with basis sets like 6-311G(d,p), are employed to optimize the molecule's geometry and calculate electronic properties. epstem.netresearchgate.net
The stability of the molecule can be inferred from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. DFT calculations also provide insights into the molecular electrostatic potential (MEP), which maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to studying molecular orbitals without relying on empirical parameters. rsc.org These methods are crucial for obtaining a precise description of the molecule's wavefunction, from which various properties can be derived. For 4-Fluoro-3-methoxymandelic acid, ab initio calculations can be used to analyze the contribution of atomic orbitals to the molecular orbitals, offering a detailed understanding of the bonding characteristics. While computationally more demanding than DFT, ab initio methods can provide benchmark results for comparison. researchgate.net
Molecular Dynamics Simulations to Investigate Conformational Behavior
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules. nih.gov For 4-Fluoro-3-methoxymandelic acid, MD simulations can reveal the accessible conformations in different environments, such as in a solvent. These simulations track the motions of atoms over time, governed by a force field, providing a dynamic picture of the molecule's behavior.
The analysis of MD trajectories can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the side chain containing the hydroxyl and carboxylic acid groups, which can significantly influence the molecule's interactions with its environment. The quality of the force field is a critical factor in ensuring that the simulated conformations are realistic. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic data of 4-Fluoro-3-methoxymandelic acid.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a reliable tool for structure elucidation. researchgate.net For 4-Fluoro-3-methoxymandelic acid, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest. nih.gov DFT methods, such as ωB97XD with the aug-cc-pVDZ basis set, have shown good accuracy in predicting ¹⁹F chemical shifts. rsc.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding constants, which are then converted to chemical shifts. epstem.net These predictions can aid in the assignment of experimental spectra and provide confidence in the determined structure. nih.gov
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Fluorine (F) | -115.3 |
| Carbonyl Carbon (C=O) | 175.8 |
| Alpha-hydroxy Carbon (CH-OH) | 72.4 |
| Carbon-Fluorine (C-F) | 155.6 (JCF coupling expected) |
| Methoxy (B1213986) Carbon (O-CH₃) | 56.1 |
Computational methods can simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra, which are essential for characterizing 4-Fluoro-3-methoxymandelic acid. DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a simulated spectrum that can be compared with experimental data. epstem.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the assignment of absorption bands observed in UV-Vis spectroscopy.
Computational Studies on Reactivity and Potential Reaction Mechanisms
Theoretical investigations into the reactivity of phenolic acids, including derivatives of mandelic acid, are crucial for predicting their chemical behavior. Density Functional Theory (DFT) is a primary computational method employed for these studies, allowing for the calculation of various parameters that describe a molecule's electronic structure and susceptibility to chemical reactions.
A key parameter in assessing the reactivity of a potential antioxidant is the Bond Dissociation Energy (BDE). BDE quantifies the energy required to break a specific bond homolytically (cleavage where each fragment retains one of the originally bonded electrons). For phenolic compounds, the BDE of the hydroxyl (O-H) group is of paramount importance. A lower O-H BDE indicates that the hydrogen atom can be donated more easily to neutralize a free radical, a fundamental step in many antioxidant mechanisms.
Computational studies on mandelic acid and its derivatives have shown that substitutions on the aromatic ring significantly impact the O-H BDE. For instance, a theoretical study by Fic et al. (2022) calculated thermodynamic parameters for 4-hydroxy-3-methoxymandelic acid using the B3LYP/6-311++G(d,p) level of theory. The calculations revealed that the presence of electron-donating groups, such as hydroxyl (–OH) and methoxy (–OCH₃), lowers the energy required for reactions associated with antioxidant activity. nih.gov
The BDE for the phenolic O-H bond in 4-hydroxy-3-methoxymandelic acid was found to be the lowest among the studied mandelic acid derivatives, indicating it is the most probable site for hydrogen atom abstraction by free radicals. nih.gov While specific BDE values for 4-fluoro-3-methoxymandelic acid are not published, the substitution of the hydroxyl group at the C4 position with a fluorine atom would be expected to alter this value significantly due to fluorine's strong electron-withdrawing nature. This would likely increase the O-H BDE compared to its hydroxyl counterpart, thereby influencing its reactivity profile.
Table 1: Calculated Bond Dissociation Enthalpy (BDE) for the Phenolic O-H Group of a Mandelic Acid Analogue Data derived from studies on 4-hydroxy-3-methoxymandelic acid as a proxy.
| Compound | Method | BDE (kJ/mol) in Vacuum |
| 4-hydroxy-3-methoxymandelic acid | B3LYP/6-311++G(d,p) | 358.0 |
Source: Adapted from Fic et al., 2022. nih.gov
Without making claims of bioactivity, computational chemistry can explore the theoretical plausibility of various antioxidant reaction mechanisms. The primary mechanisms for phenolic antioxidants are generally considered to be Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT).
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The feasibility of this pathway is directly related to the O-H Bond Dissociation Enthalpy (BDE).
ArOH + R• → ArO• + RH
Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion (ArO⁻), which then donates an electron to the free radical. The favorability of this pathway is assessed by calculating the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).
Step 1: ArOH → ArO⁻ + H⁺ Step 2: ArO⁻ + R• → ArO• + R⁻
Computational analysis of 4-hydroxy-3-methoxymandelic acid indicates that substitutions on the aromatic ring that stabilize the resulting phenoxyl radical (ArO•) can promote antioxidant activity. nih.gov The presence of the methoxy group adjacent to the hydroxyl group contributes to this stabilization. In the case of 4-fluoro-3-methoxymandelic acid, the strong electronegativity of the fluorine atom would influence the electron distribution in the aromatic ring and the stability of the potential phenoxyl radical, thereby affecting the thermodynamics of both HAT and SPLET pathways.
Studies on similar phenolic compounds show that the environment (e.g., solvent polarity) plays a critical role in determining the dominant antioxidant mechanism. mdpi.com For 4-fluoro-3-methoxymandelic acid, a comprehensive computational study would be necessary to calculate the relevant thermodynamic parameters (BDE, PA, ETE) in different media to predict its preferred reaction pathway.
Biochemical and Enzymatic Transformation Research on 4 Fluoro 3 Methoxymandelic Acid Analogs
Investigation of Enzyme-Substrate Interactions
The interaction between enzymes and fluorinated mandelic acid analogs is crucial for understanding their biological activity and potential for biotransformation. Research in this area often focuses on characterizing the enzyme's active site and studying the kinetics of the enzymatic reactions.
The binding of 4-fluoro-3-methoxymandelic acid analogs to enzymes is dictated by the specific architecture of the enzyme's active site. While direct crystallographic data for this specific compound may be limited, inferences can be drawn from studies on structurally related molecules. The structural similarity between various mandelic acid derivatives and known enzyme inhibitors suggests that they likely compete for the same active site. researchgate.net This competitive inhibition is a key indicator of the binding mode.
Enzymes such as lipases have been extensively used for the kinetic resolution of aromatic compounds, including derivatives of mandelic acid. d-nb.infonih.govresearchgate.net The ability of lipases from various sources, such as Pseudomonas fluorescens, Pseudomonas cepacia (PCL), Candida antarctica A (CAL-A), and Candida antarctica B (CAL-B), to act on these substrates indicates that their active sites can accommodate the aromatic ring and the chiral center of the mandelic acid moiety. d-nb.infonih.gov Molecular modeling, in conjunction with experimental results, can help to map the substrate profile for various lipases and understand the ideal structural features for optimal binding and catalysis. nih.govresearchgate.net
Kinetic studies provide quantitative insights into the efficiency and selectivity of enzymatic transformations. Lipase-catalyzed transesterification is a common method for the kinetic resolution of racemic mixtures of chiral alcohols, including mandelic acid derivatives.
Research on the kinetic resolution of (R,S)-4-methoxymandelic acid through lipase-catalyzed transesterification has shown that the process can be effectively modeled. researchgate.netdocumentsdelivered.com These reactions often follow a Ping-Pong bi-bi mechanism, where the enzyme reacts with one substrate to form an intermediate, which then reacts with the second substrate to yield the product and regenerate the enzyme. researchgate.netresearchgate.net In some cases, inhibition by the mandelic acid substrate has been observed and incorporated into the kinetic model. researchgate.net
The enzymatic kinetic resolution of acylated Morita-Baylis-Hillman (MBH) adducts, which are structurally related to mandelic acid derivatives, has been successfully achieved using various lipases. d-nb.infonih.gov In these studies, enantiopure acetates or butyrates and their corresponding hydrolyzed adducts were obtained with high enantiomeric excess. nih.gov A notable achievement is the successful lipase-catalyzed enantioselective transesterification of aromatic MBH adducts in an organic medium using acyl anhydrides in the presence of CAL-A. d-nb.infonih.gov
The table below summarizes the performance of different lipases in the enzymatic kinetic resolution of MBH acetates, demonstrating the varying selectivity of these enzymes. d-nb.info
| Enzyme Source | Selectivity | Reference |
| Pseudomonas fluorescens lipase (B570770) | Good selectivity | d-nb.info |
| Pseudomonas cepacia lipase (PCL) | Good selectivity | d-nb.info |
| Candida antarctica A (CAL-A) | Variable selectivity | d-nb.infonih.gov |
| Candida antarctica B (CAL-B) | Lower selectivity than Novozyme 435 | d-nb.info |
| Novozyme 435 (immobilized CAL-B) | Slightly superior selectivity to CAL-B | d-nb.info |
Proposed or Hypothetical Metabolic Pathways of Fluorinated Mandelic Acid Derivatives
Understanding the metabolic fate of fluorinated mandelic acid derivatives is essential for predicting their in vivo behavior. Research in this area often employs in vitro model systems and microorganism-based transformations to elucidate potential metabolic pathways.
In vitro enzyme incubation studies are a valuable tool for investigating the metabolism of xenobiotics in a controlled environment. These systems can utilize purified enzymes, subcellular fractions like microsomes, or whole-cell preparations. For instance, the oxidation of mandelic acid has been studied in vitro using chemical oxidants like Pyridinium dichromate, providing insights into the potential oxidative transformations the molecule can undergo. researchgate.net
More complex biocatalytic systems, such as multi-enzyme cascades, have been designed for the deracemization of racemic mandelic acid to produce optically pure L-phenylglycine. researchgate.net These cascades can involve a racemase, an enantioselective oxidase, and a stereoselective reductive aminase, demonstrating the potential for intricate enzymatic transformations. researchgate.net The use of exogenous fibrolytic enzymes, such as cellulase (B1617823) and xylanase, in in vitro systems to degrade plant matter also exemplifies how enzyme incubation studies can be used to assess biotransformation potential. researchgate.net
Microorganisms are versatile biocatalysts capable of performing a wide range of chemical transformations, often with high stereo- and regioselectivity. nih.gov They serve as excellent models for mammalian metabolism and can be used to produce novel metabolites of drugs and other xenobiotics. nih.gov
The biotransformation of various complex molecules has been successfully demonstrated using microbial systems. For example, the screening of over 500 microorganisms for their ability to biotransform taxol derivatives highlights the vast potential of this approach. nih.gov Fungi of the genus Cunninghamella are well-known for their ability to metabolize foreign compounds in ways that often mimic mammalian metabolism. nih.gov Studies with these fungi have shown that they can introduce hydroxyl groups and perform other oxidative transformations on complex molecules. nih.gov Similarly, Pseudomonas species have been utilized for their ability to produce enzymes like mandelate (B1228975) racemase, which are key components in biocatalytic cascades for the transformation of mandelic acid. researchgate.net These examples underscore the power of using microorganisms to explore and predict the metabolic pathways of compounds like 4-fluoro-3-methoxymandelic acid.
Role of Fluorine in Modulating Biochemical Pathways
The presence of a fluorine atom in a molecule can significantly influence its interaction with enzymes and its subsequent metabolic fate. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are responsible for these effects.
The fluorine atom can act as a "metabolic blocker." By replacing a hydrogen atom at a site that is typically susceptible to cytochrome P450-mediated oxidation, the strong C-F bond can prevent this metabolic transformation, thereby increasing the compound's half-life.
Stereochemical Research and Chiral Applications of 4 Fluoro 3 Methoxymandelic Acid
Enantiomeric Purity Assessment Methodologies
The accurate determination of enantiomeric excess (e.e.) is critical for the development and application of chiral compounds. For 4-fluoro-3-methoxymandelic acid, this is primarily achieved through chromatographic techniques that utilize a chiral environment to differentiate between the (R)- and (S)-enantiomers.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for separating enantiomers.
Chiral HPLC: Chiral HPLC is a direct and widely used method for resolving the enantiomers of mandelic acid and its derivatives. nih.gov The separation relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective. For instance, a method analogous to the one used for separating similar mandelic acid derivatives on a cellulose-based CHIRALPAK® IC column could be applied. nih.gov In such a method, a normal-phase elution with a mobile phase consisting of a nonpolar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically employed. nih.gov The inclusion of a small percentage of an acidic additive, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes like 4-fluoro-3-methoxymandelic acid. nih.gov
Interactive Table 1: Proposed Chiral HPLC Parameters for 4-Fluoro-3-methoxymandelic Acid Analysis
| Parameter | Value/Condition | Rationale |
| Column | CHIRALPAK® IC (or similar cellulose-based CSP) | Proven effectiveness for resolving mandelic acid derivatives. nih.gov |
| Mobile Phase | n-Hexane / Isopropanol with 0.1% TFA | Standard normal-phase conditions for polysaccharide CSPs. TFA improves peak shape for acidic compounds. nih.gov |
| Flow Rate | 0.5 - 1.2 mL/min | Typical analytical flow rates; lower flow can sometimes improve resolution. |
| Detection | UV at ~230 nm | Based on the expected chromophore of the substituted benzene (B151609) ring. nih.gov |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can affect selectivity; consistency is key for reproducibility. |
Chiral GC: Gas chromatography can also be used for enantiomeric separation, though it often requires prior derivatization of the analyte to increase its volatility and thermal stability. The carboxylic acid and hydroxyl groups of 4-fluoro-3-methoxymandelic acid would be converted into less polar functional groups, such as esters or ethers. The separation would then be performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
To facilitate chiral GC analysis and sometimes to enhance separation in HPLC, 4-fluoro-3-methoxymandelic acid can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column.
Common derivatization reactions include:
Esterification: Reacting the carboxylic acid moiety with a chiral alcohol (e.g., (R)- or (S)-2-butanol) to form diastereomeric esters.
Amidation: Reacting the carboxylic acid with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to yield diastereomeric amides.
After separation of the diastereomers, the enantiomeric purity of the original sample can be calculated. This indirect approach, while more labor-intensive, provides an alternative when direct chiral separation is challenging.
Enantioselective Synthesis Strategies and Yield Optimization
Achieving an efficient enantioselective synthesis is crucial for producing a single, desired enantiomer of 4-fluoro-3-methoxymandelic acid, thereby avoiding the 50% theoretical yield limit of classical resolution. While specific, documented methods for the enantioselective synthesis of 4-fluoro-3-methoxymandelic acid are not prominent in surveyed literature, general strategies employed for other α-hydroxy acids can be considered.
Potential synthetic routes include:
Asymmetric Reduction of an α-Keto Acid Precursor: A key strategy involves the synthesis of the corresponding α-keto acid, 4-fluoro-3-methoxy-phenylglyoxylic acid. This prochiral ketone can then be reduced to the α-hydroxy acid using a chiral reducing agent or a catalyst system. Borane reagents in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are well-established for this type of transformation, often providing high enantioselectivity.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Enzymes such as hydroxynitrile lyases could potentially catalyze the asymmetric addition of cyanide to 4-fluoro-3-methoxybenzaldehyde (B144112), followed by hydrolysis of the resulting cyanohydrin. Alternatively, oxidoreductases could perform the enantioselective reduction of the α-keto acid precursor.
Optimization of these potential syntheses would involve screening different chiral catalysts or enzymes, and adjusting reaction parameters such as solvent, temperature, and substrate concentration to maximize both chemical yield and enantiomeric excess.
Applications as Chiral Auxiliaries or Resolving Agents in Synthetic Chemistry
Enantiomerically pure mandelic acids and their derivatives are valuable chiral compounds that can be used to control stereochemistry in other reactions. nih.gov
Applications as a Resolving Agent: One of the most common methods for separating a racemic mixture is classical resolution, which involves reacting the racemate with a single enantiomer of another chiral compound—the resolving agent—to form a pair of diastereomeric salts. wikipedia.orgchemeurope.com Due to their different physical properties, these salts can often be separated by fractional crystallization.
While specific applications of enantiopure 4-fluoro-3-methoxymandelic acid as a resolving agent are not widely documented, its acidic nature makes it a prime candidate for the resolution of racemic bases, such as chiral amines. The process would involve:
Mixing the racemic amine with one enantiomer of 4-fluoro-3-methoxymandelic acid in a suitable solvent.
Allowing the less soluble diastereomeric salt to crystallize.
Separating the solid salt by filtration.
Treating the isolated salt with a base to liberate the resolved amine and recover the resolving agent.
The success of such a resolution depends heavily on the formation of well-defined, crystalline salts and a significant difference in solubility between the two diastereomers.
Applications as a Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. tcichemicals.com After the desired transformation, the auxiliary is removed. While mandelic acid itself has been used as a chiral auxiliary, specific examples employing 4-fluoro-3-methoxymandelic acid are not found in the surveyed literature. Hypothetically, it could be used in reactions such as diastereoselective additions to the carbonyl group if it were first converted into a chiral ketone.
Future Research Directions and Advanced Methodological Developments
Development of Automated and High-Throughput Analytical Platforms
Future investigations into 4-Fluoro-3-methoxymandelic acid will increasingly rely on automated and high-throughput analytical platforms to accelerate research and enhance data quality. The adaptation of existing methods used for related mandelic acid derivatives is a logical starting point. Techniques such as High-Performance Liquid Chromatography (HPLC), which have been successfully used for the enantioseparation of various mandelic acid derivatives, are prime candidates for automation. nih.govnih.gov
Automated HPLC systems, equipped with autosamplers, sophisticated detectors, and integrated data analysis software, can dramatically increase sample throughput. This is particularly crucial for screening the compound's stability, solubility, and interactions under a multitude of conditions. An automated method for urinary 4-hydroxy-3-methoxymandelic acid (VMA), a structurally similar compound, has already demonstrated the advantages of short analysis time, specificity, and precision. nih.gov Developing a similar automated process for 4-Fluoro-3-methoxymandelic acid would be a critical step forward. Furthermore, the use of chiral stationary phases in HPLC has proven effective for separating enantiomers of mandelic acid and its derivatives, a technique that would be essential for studying the stereospecific properties of 4-Fluoro-3-methoxymandelic acid. nih.gov
Table 1: Potential Automated Analytical Platforms for 4-Fluoro-3-methoxymandelic acid
| Analytical Platform | Application for 4-Fluoro-3-methoxymandelic acid | Potential Advantages |
|---|---|---|
| Automated HPLC | Quantitative analysis, purity assessment, enantiomeric separation. nih.govnih.govnih.gov | High precision, reproducibility, and high throughput. |
| Capillary Electrophoresis (CE) | Chiral analysis and quantification of enantiomers. researchgate.net | High resolution, minimal sample consumption. |
| Mass Spectrometry (MS) | Structure confirmation, metabolite identification. nih.gov | High sensitivity and specificity for structural elucidation. |
| Automated Radiosynthesis | Preparation of radiolabeled isotopologues for imaging studies. nih.gov | Enables non-invasive in vivo studies with rapid production. |
Integration of Omics Technologies for Comprehensive Biochemical Profiling
To fully elucidate the biological role and impact of 4-Fluoro-3-methoxymandelic acid, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for achieving a comprehensive biochemical profile. nih.gov This multi-omics strategy can uncover the compound's mechanism of action, identify potential biological targets, and reveal its metabolic fate. acs.org
For instance, metabolomics studies would identify and quantify endogenous metabolites that are altered in response to the presence of 4-Fluoro-3-methoxymandelic acid. Transcriptomics and proteomics can provide insights into how the compound influences gene expression and protein synthesis, respectively, revealing the cellular pathways it perturbs. nih.gov This integrated approach moves beyond single-endpoint assays to provide a holistic view of the compound's interaction with biological systems.
Table 2: Application of Omics Technologies to 4-Fluoro-3-methoxymandelic acid Research
| Omics Technology | Research Objective | Expected Outcome |
|---|---|---|
| Metabolomics | To identify metabolic pathways affected by the compound. | A detailed map of the metabolic fingerprint and downstream effects. |
| Proteomics | To identify protein targets and interaction networks. nih.gov | Validation of biological targets and understanding of off-target effects. |
| Transcriptomics | To analyze changes in gene expression profiles. nih.gov | Insight into the cellular response at the genetic level. |
| Genomics | To identify genetic factors influencing compound sensitivity. nih.gov | Understanding of individual variability in response. |
Exploration of Green Chemistry Principles in Synthesis
The conventional chemical synthesis of mandelic acid derivatives often involves hazardous reagents and generates significant chemical waste, making it environmentally unsustainable. mdpi.com For example, a common route involves the use of toxic cyanides. rsc.org Future synthesis of 4-Fluoro-3-methoxymandelic acid should prioritize the principles of green chemistry, focusing on creating safer, more efficient, and environmentally benign processes. eurekalert.org
Key areas of exploration include biocatalysis and enzymatic synthesis. Microbe-mediated production and the use of enzymes like nitrilase can produce optically pure mandelic acid with high yields, avoiding harsh chemical routes. nih.gov These biotechnological strategies are highly efficient and environmentally friendly. mdpi.com Other green approaches include the use of renewable feedstocks, such as glucose, and employing safer, recyclable solvents like ethyl acetate (B1210297) instead of traditional solvents like DMF. rsc.orgunibo.it The goal is to develop a synthetic protocol that is not only high-yielding but also has a low environmental impact, characterized by a reduced Process Mass Intensity (PMI). unibo.it
Table 3: Comparison of Synthetic Approaches for Mandelic Acid Derivatives
| Synthesis Approach | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Chemical Synthesis | Benzaldehyde, sodium cyanide, strong acids/bases. rsc.org | Established and well-understood. | Use of highly toxic reagents, significant waste generation, poor stereoselectivity. mdpi.comrsc.org |
| Green Biocatalytic Synthesis | Renewable feedstocks (e.g., glucose), engineered enzymes, microbial cell factories. mdpi.comnih.gov | High stereoselectivity, environmentally friendly, mild reaction conditions. mdpi.com | May require complex process optimization and enzyme engineering. |
| Modern Catalytic Methods | Use of phase-transfer catalysts or super paramagnetic nanocatalysts. google.comsharif.edu | Milder conditions, potential for catalyst recycling. sharif.edu | Can still produce byproducts and waste streams. google.com |
Advanced In Silico Modeling for Predicting Compound Behavior
Computational, or in silico, modeling represents a powerful and resource-efficient approach to predict the physicochemical and biological properties of 4-Fluoro-3-methoxymandelic acid. These models can guide laboratory experiments, reducing the time and cost associated with drug discovery and development.
Molecular dynamics simulations can be used to understand the stability of the compound and its interactions with potential protein targets at an atomic level. mdpi.com Furthermore, the unique presence of a fluorine atom on the aromatic ring suggests that specific modeling will be required. The addition of fluorine can significantly alter the electronic structure and stability of the aromatic ring, an effect termed "fluoromaticity," which can enhance thermal stability and resistance to chemical reactions. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 4-Fluoro-3-methoxymandelic acid and its analogs with their biological activities. This allows for the virtual screening of large compound libraries and the rational design of new derivatives with improved properties.
Table 4: In Silico Modeling Tools and Their Applications
| Modeling Technique | Application for 4-Fluoro-3-methoxymandelic acid | Predicted Information |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulating the compound's interaction with biological macromolecules (e.g., enzymes, receptors). mdpi.com | Binding affinity, conformational changes, interaction stability. |
| Quantum Mechanics (QM) Calculations | Analyzing the electronic structure and reactivity, especially the influence of the fluorine atom. acs.org | Orbital energies, charge distribution, reaction mechanisms. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity based on molecular structure. | Potency, selectivity, potential toxicity. |
| Inverse Virtual Screening | Identifying potential biological targets from a large database of protein structures. acs.org | A prioritized list of potential protein targets for experimental validation. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-Fluoro-3-methoxymandelic acid in laboratory settings?
- Methodology :
- Fluorination of Precursors : Use electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) on 3-methoxymandelic acid derivatives.
- Purification : Recrystallize using ethanol/water mixtures or perform column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC or HPLC .
- Key Considerations : Optimize stoichiometry and reaction time to minimize side products like dehalogenated byproducts.
Q. What analytical techniques are suitable for characterizing 4-Fluoro-3-methoxymandelic acid?
- Methodology :
- NMR Spectroscopy : Confirm structure using H and C NMR, focusing on fluorine-induced splitting patterns (e.g., coupling constants for aromatic protons).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/0.1% formic acid in water (gradient elution).
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify molecular ion [M-H] and fragmentation patterns .
Q. What safety precautions are critical when handling 4-Fluoro-3-methoxymandelic acid?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and incompatible materials (strong acids/bases, oxidizing agents).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields in fluorination steps for 4-Fluoro-3-methoxymandelic acid synthesis?
- Methodology :
- Catalyst Screening : Test transition metal catalysts (e.g., CuI) to enhance regioselectivity.
- Solvent Effects : Compare DMF, DMSO, and THF for solubility and reaction efficiency.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature .
Q. How to resolve discrepancies in stability data under varying pH conditions?
- Methodology :
- pH Stability Profiling : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Analyze degradation products via HPLC-MS.
- Mechanistic Studies : Identify hydrolysis pathways (e.g., ester cleavage or demethylation) using isotopically labeled analogs (O or H) .
Q. What strategies mitigate co-elution issues in chromatographic analysis of 4-Fluoro-3-methoxymandelic acid and its metabolites?
- Methodology :
- Mobile Phase Optimization : Add ion-pairing agents (e.g., tetrabutylammonium bromide) or adjust pH to improve separation.
- 2D-LC/MS : Use orthogonal separation mechanisms (e.g., HILIC followed by reverse-phase).
- Derivatization : Enhance UV/fluorescence detection by tagging with dansyl chloride or other fluorophores .
Data Contradiction Analysis
Q. How to address conflicting reports on the reactivity of 4-Fluoro-3-methoxymandelic acid with oxidizing agents?
- Methodology :
- Controlled Reactivity Studies : Expose the compound to HO, KMnO, or O under controlled conditions. Monitor oxidation products via GC-MS or F NMR.
- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., fluorine’s electron-withdrawing effects on the aromatic ring) .
Stability and Degradation
Q. What are the degradation products of 4-Fluoro-3-methoxymandelic acid under accelerated storage conditions?
- Methodology :
- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light. Analyze using LC-QTOF-MS to identify major degradants (e.g., defluorinated or demethoxylated derivatives).
- Stability-Indicating Methods : Validate HPLC methods to separate and quantify degradants .
Methodological Validation
Q. How to validate a quantitative assay for 4-Fluoro-3-methoxymandelic acid in biological matrices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
